molecular formula C18H20N2O2 B4078172 1-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

1-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Cat. No. B4078172
M. Wt: 296.4 g/mol
InChI Key: FGSMWSCSSHDVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound is typically described in the scientific literature, particularly in articles that report the discovery or development of the compound. The synthesis process can involve various chemical reactions, and its analysis often involves discussing the efficiency, yield, and environmental impact of the process .


Chemical Reactions Analysis

The chemical reactions involving the compound can be studied using various techniques. This can include studying the compound’s reactivity, its behavior under different conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties can provide important information about how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and is often studied using a combination of experimental techniques and theoretical models .

Safety and Hazards

Information on the safety and hazards of a compound can often be found in material safety data sheets (MSDS), which provide details on the risks associated with the compound, as well as guidelines for its safe handling and disposal .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, the current state of knowledge about the compound, and the challenges associated with its synthesis and use .

properties

IUPAC Name

1-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-6-5-7-15(12-13)22-11-10-20-17-9-4-3-8-16(17)19-18(20)14(2)21/h3-9,12,14,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSMWSCSSHDVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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